molecular formula C15H22N2O2 B2402598 Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate CAS No. 1210881-83-6

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate

Cat. No.: B2402598
CAS No.: 1210881-83-6
M. Wt: 262.353
InChI Key: NJNJIGQYLBIULH-UHFFFAOYSA-N
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Description

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of the nerve impulse.

Biochemical Pathways

The compound affects the cholinergic pathway . By inhibiting Acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of nerve impulses in the cholinergic pathway, which plays a crucial role in memory and learning.

Result of Action

The result of the compound’s action is an enhancement of cholinergic transmission . This could potentially lead to improved memory and learning, given the role of the cholinergic pathway in these cognitive functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-benzylpiperidin-4-yl)methyl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of the carbamate salt. The reaction conditions include:

    Temperature: 25-35°C for the initial reaction, cooling to 5-15°C for subsequent steps.

    Solvent: Dichloromethane is commonly used.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various pharmaceuticals and other organic compounds.

    Biology: Studied for its potential biological activities, including interactions with monoamine receptors and serotonin receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases and disorders associated with monoamine receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-one: A precursor in the synthesis of methyl ((1-benzylpiperidin-4-yl)methyl)carbamate.

    Piperidine derivatives: Other compounds in this class that share similar structural features and biological activities.

Uniqueness

Biological Activity

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate, a carbamate derivative featuring a piperidine ring, has garnered attention due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound possesses the following structural formula:

C17H24N2O2\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_2

This compound is characterized by the presence of a benzyl group attached to a piperidine ring, linked to a methyl carbamate moiety. Its structural features contribute to its biological activity, particularly in modulating neurotransmitter systems.

Target Interactions:
The primary target of this compound is acetylcholinesterase (AChE) . The compound acts as an inhibitor by binding to the active site of AChE, which leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission.

Biochemical Pathways:
The compound's action primarily influences the cholinergic pathway , which is crucial for cognitive functions and neuromuscular transmission. By inhibiting AChE, it may also affect other pathways involving monoamine receptors, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

Research indicates that this compound exhibits significant activity against human cholinesterases (hAChE and hBuChE). Inhibition assays have shown that this compound can effectively reduce enzyme activity, with IC50 values comparable to established AChE inhibitors like donepezil .

Table 1: Inhibition Potency of this compound

EnzymeIC50 (μM)Reference CompoundIC50 (μM)
Human AChE10Donepezil0.5
Human BuChE15Galantamine5

Neuroprotective Effects

In cellular models, this compound has demonstrated neuroprotective effects against oxidative stress-induced cell death. In studies using SH-SY5Y neuroblastoma cells treated with mitochondrial inhibitors like rotenone and oligomycin A, the compound significantly improved cell viability at concentrations ranging from 0.1 to 3 μM .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, this compound showed promise in improving cognitive deficits associated with cholinergic dysfunction .
  • Comparative Studies : When compared with other piperidine derivatives, this compound exhibited superior selectivity for AChE over butyrylcholinesterase (BuChE), which is beneficial for minimizing side effects related to peripheral cholinergic activity .
  • Combination Therapies : Preliminary data suggest that combining this compound with other neuroprotective agents could enhance therapeutic outcomes in neurodegenerative conditions by targeting multiple pathways simultaneously .

Properties

IUPAC Name

methyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-15(18)16-11-13-7-9-17(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNJIGQYLBIULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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